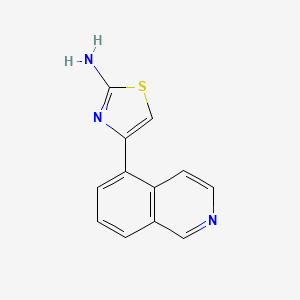

4-(Isoquinolin-5-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

4-isoquinolin-5-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15) |

InChI Key |

LFHNKCBBERHEOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Approaches for the Synthesis of 2-Aminothiazole (B372263) Scaffolds

The synthesis of 2-aminothiazole derivatives is a well-established field in organic chemistry, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. chemhelpasap.comsynarchive.com This reaction, first described in 1887, typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). chemhelpasap.comsynarchive.com The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This method is known for its simplicity and generally high yields. chemhelpasap.com

Variations of the Hantzsch synthesis have been developed to accommodate a wide range of substituents on the thiazole ring. nih.govnih.gov For instance, using substituted thioureas allows for the introduction of various groups at the 2-amino position. nih.gov The versatility of this method has made it a popular choice for generating libraries of 2-aminothiazole derivatives for drug discovery programs. mdpi.com

Other notable methods for synthesizing the 2-aminothiazole scaffold include:

Reaction of α-halocarbonyl compounds with thiourea: This is a direct and widely used variation of the Hantzsch synthesis. youtube.comresearchgate.net

From α-thiocyanoketones: Cyclization of α-thiocyanoketones in the presence of a strong acid can yield substituted thiazoles. cutm.ac.in

Cook-Heilborn's Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles. cutm.ac.inpharmaguideline.com

Synthetic Strategies for Constructing the 4-(Isoquinolin-5-yl)thiazol-2-amine Moiety

The specific construction of the this compound molecule requires the strategic combination of the isoquinoline (B145761) and 2-aminothiazole components.

One-Pot Reaction Protocols for Thiazole Ring Formation

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of intermediate purification steps. For the synthesis of 4-aryl-2-aminothiazoles, including the isoquinoline-substituted target compound, one-pot procedures are highly desirable. nih.gov A common approach involves the reaction of an appropriately substituted α-haloketone derived from isoquinoline with thiourea in a single reaction vessel. youtube.comnih.gov

For example, a three-component one-pot reaction can be employed, starting with a suitable isoquinoline precursor, a reagent to introduce the α-keto-halide functionality, and thiourea. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org

Investigation of Reaction Conditions: Solvent Systems and Base Catalysis

The choice of solvent and base can significantly influence the outcome of the thiazole synthesis. nih.gov Polar solvents like ethanol (B145695) and methanol (B129727) are commonly used for the Hantzsch synthesis as they facilitate the dissolution of the reactants. chemhelpasap.comyoutube.com In some cases, green solvents like water have been successfully employed, particularly in combination with catalysts like β-cyclodextrin. organic-chemistry.org

The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction and to promote the final aromatization step. youtube.com Weak bases such as sodium carbonate or sodium acetate (B1210297) are frequently used. chemhelpasap.comignited.in However, in some instances, the reaction can proceed without an external base, especially when using N-substituted thioureas. rsc.org The reaction conditions, including temperature and reaction time, are also critical parameters that need to be optimized for each specific substrate combination to maximize the yield of the desired product. nih.govekb.eg

Precursor Reactants and Reagents for C-N and C-S Bond Formation

The key to forming the this compound core is the selection of appropriate precursors for the crucial carbon-nitrogen (C-N) and carbon-sulfur (C-S) bond formations.

Thiourea and its derivatives: Thiourea is the most common and readily available reagent for introducing the 2-amino group and the sulfur atom of the thiazole ring. chemhelpasap.comyoutube.com Substituted thioureas can be used to introduce various functionalities at the N2 position of the thiazole. nih.govgoogle.com

α-Haloketones: The isoquinoline moiety is typically introduced via an α-haloketone precursor. This can be synthesized by the halogenation of a suitable acetylisoquinoline. Reagents like N-bromosuccinimide (NBS) are often used for this bromination step. youtube.com

Chloroacetonitrile: This reagent serves as a versatile building block in thiazole synthesis. wikipedia.orgacs.orgorgsyn.org It can react with a suitable isoquinoline derivative to form an intermediate that can then be cyclized with a sulfur source to yield the desired thiazole. acs.org

Monochloroacetic acid: In some synthetic routes, monochloroacetic acid or its derivatives can be used as a precursor, which upon reaction and cyclization, can lead to the formation of the thiazole ring. ekb.eg

| Precursor Type | Example Reagent | Role in Synthesis |

| Sulfur and Amino Source | Thiourea | Provides the S and N1 atoms and the 2-amino group of the thiazole ring. |

| α-Keto Halide Source | 2-Bromoacetylisoquinoline | Introduces the isoquinoline moiety at the C4 position and the carbonyl group for cyclization. |

| Acetonitrile Derivative | Chloroacetonitrile | A C2 synthon that can be used to build the thiazole ring. |

| Acetic Acid Derivative | Monochloroacetic Acid | A potential precursor for forming the thiazole backbone. |

Advanced Synthetic Techniques for Analogues and Derivatives

To explore the structure-activity relationship (SAR) of this compound, the synthesis of its analogues and derivatives is crucial. Advanced synthetic methods provide the tools to modify the core structure with high precision and efficiency.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming C-N bonds. nih.govacs.org This methodology can be applied to the 2-aminothiazole scaffold to introduce a wide variety of aryl and heteroaryl groups at the amino position. nih.govacs.org

Reductive Amination and Acylation Strategies

Reductive amination is a versatile and widely utilized method for synthesizing more complex, highly substituted amines from simpler ones. youtube.com This one-pot reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For this compound, this strategy allows for the introduction of a wide variety of alkyl or aryl-alkyl substituents onto the 2-amino group. The process generally uses a mild reducing agent, such as sodium cyanoborohydride or α-picoline-borane, which selectively reduces the iminium ion without affecting the initial carbonyl group. youtube.comresearchgate.netorganic-chemistry.org This method's flexibility can produce primary, secondary, or tertiary amines depending on the starting materials. youtube.com

Acylation represents another fundamental strategy for modifying the 2-amino group of the thiazole ring. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270). mdpi.comnih.govresearchgate.net This process forms an amide linkage, yielding N-acylated 2-aminothiazole derivatives. nih.govnih.gov The introduction of different acyl groups can significantly alter the molecule's properties. For instance, modifications with non-aromatic amino acyl side chains have been explored to improve aqueous solubility and reduce protein binding in related 2-aminothiazole compounds. nih.gov These acylation reactions are foundational in creating diverse libraries of compounds for further study. mdpi.comnih.gov

Analytical Characterization of Novel Compounds and Intermediates

The structural elucidation of newly synthesized derivatives of this compound relies on a suite of sophisticated analytical techniques. While specific experimental data for the title compound is not extensively available in the reviewed literature, the characterization of analogous thiazole and isoquinoline derivatives provides a clear framework for the expected analytical outcomes. nih.govresearchgate.net The combination of spectroscopic and spectrometric methods is essential for unambiguous confirmation of the chemical structures of intermediates and final products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For derivatives of this compound, both ¹H and ¹³C NMR spectra provide critical information.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the isoquinoline and thiazole ring systems. Aromatic protons on the isoquinoline and the thiazole's C5-proton would typically appear in the downfield region (δ 7.0–9.5 ppm). chemicalbook.comorientjchem.org The chemical shift of the -NH₂ protons can vary and may appear as a broad singlet. nih.gov In acylated or alkylated derivatives, new signals corresponding to the added moieties would be observed, and shifts in the adjacent aromatic protons might occur. biointerfaceresearch.com For example, in related thiazole derivatives, NH protons have been observed as singlets around δ 11-12 ppm. orientjchem.orgmdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the thiazole and isoquinoline rings would produce a series of signals in the aromatic region (typically δ 110–160 ppm). nih.govmdpi.com The C=S carbon (or C-2 of the thiazole ring) is expected to be significantly downfield. For instance, in related 2-(isopropylamino)thiazol-4(5H)-one derivatives, the thiazole ring carbons resonate at distinct positions, which are sensitive to the substitution pattern. mdpi.com The presence of tautomerism, such as the amino/imino forms common in 2-aminothiazoles, can lead to a doubling of signals in both ¹H and ¹³C NMR spectra. mdpi.com

Typical ¹H and ¹³C NMR Data for Related Thiazole Structures

| Nucleus | Typical Chemical Shift (δ, ppm) | Moiety |

|---|---|---|

| ¹H | 10.5 - 12.0 | NH (Amide/Hydrazone) biointerfaceresearch.commdpi.com |

| ¹H | 7.0 - 9.0 | Aromatic (Isoquinoline/Thiazole) chemicalbook.comorientjchem.org |

| ¹H | 2.0 - 4.0 | Aliphatic (Substituents) nih.gov |

| ¹³C | 160 - 180 | C=O / C=N (Thiazole C2) mdpi.com |

| ¹³C | 110 - 160 | Aromatic (Isoquinoline/Thiazole) nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum would display characteristic absorption bands.

The N-H stretching vibrations of the primary amine would appear in the range of 3100–3500 cm⁻¹. nih.gov The C=N stretching within the thiazole ring is typically observed around 1580-1630 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from both the isoquinoline and thiazole rings would be found in the 1440–1610 cm⁻¹ region. nih.govorientjchem.org The C-S bond of the thiazole ring also gives rise to characteristic absorptions. researchgate.net Upon acylation, the appearance of a strong carbonyl (C=O) absorption band around 1650–1700 cm⁻¹ would be a key diagnostic feature. mdpi.commdpi.com

Characteristic IR Absorption Bands for Thiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Source Moiety |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Amine / Amide nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | Isoquinoline / Thiazole |

| C=O Stretch | 1650 - 1700 | Amide (Acyl derivative) mdpi.com |

| C=N Stretch | 1580 - 1630 | Thiazole Ring nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electron ionization mass spectrometry (EI-MS) of thiazole derivatives typically yields an abundant molecular ion peak (M⁺), which confirms the molecular weight of the compound. rsc.orgsapub.org

The fragmentation pattern provides valuable structural information. Thiazoles are known to fragment in specific ways that can aid in structure elucidation. rsc.org For this compound, fragmentation would likely involve cleavage of the thiazole ring and characteristic losses from the isoquinoline system. nih.govrsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental formula of the parent ion and its fragments with high accuracy, confirming the chemical composition of newly synthesized compounds. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. biointerfaceresearch.comresearchgate.net

Theoretical Elemental Analysis for C₁₂H₉N₃S

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 63.41% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.49% |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.11% |

| Total | | | | 227.285 | 100.00% |

Investigation of Biological Activities and Molecular Target Engagement

Enzyme Inhibition Profiles of 4-(Isoquinolin-5-yl)thiazol-2-amine Analogues

Analogues of this compound have been synthesized and evaluated against several key enzyme targets. These studies reveal a broad spectrum of inhibitory activity, highlighting the scaffold's potential for developing selective and potent therapeutic agents.

The cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers. nih.gov Consequently, the development of small molecule CDK inhibitors has been a major goal in oncology drug discovery. nih.gov Analogues of this compound, particularly those incorporating a pyrimidine (B1678525) ring, have shown significant promise as CDK inhibitors. nih.govnih.gov

Research into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives identified compounds with very low nanomolar inhibitory constants (Kᵢ) against CDK2. nih.gov These compounds act as ATP-antagonistic inhibitors. nih.gov Structure-guided design and structure-activity relationship (SAR) studies have elucidated the key molecular interactions responsible for this potent inhibition. nih.gov

Furthermore, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of both CDK4 and CDK6. nih.gov Optimization of this series led to the identification of an orally bioavailable inhibitor molecule with excellent selectivity. nih.gov Another class of compounds, 2,4-diamino-5-ketopyrimidines, also demonstrated potent inhibition of CDK1, CDK2, and CDK4 with Kᵢ values in the low nanomolar range. nih.gov For instance, the compound R547 displayed Kᵢ values of 0.003 μM for CDK2 and 0.001 μM for CDK4. nih.gov

CDK Inhibition by Thiazole (B1198619) Analogues

| Compound Class | Target Kinase(s) | Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2 | Low nM (Kᵢ) | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Potent and Selective | nih.gov |

| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | CDK2, CDK4 | 0.003 µM, 0.001 µM (Kᵢ) | nih.gov |

| H63 (4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative) | CDK12 | Potent Inhibitor | nih.gov |

The inhibition of CDKs by these compounds has direct consequences for cell cycle progression. The most potent inhibitor from the 2-anilino-4-(thiazol-5-yl)pyrimidine series demonstrated antiproliferative and proapoptotic effects consistent with the inhibition of cellular CDK2 and CDK9. nih.gov Similarly, derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one were found to induce G1-phase arrest in tumor cells. nih.gov This was evidenced by the dose-dependent upregulation of p21 and p27 and the reduced expression of CDK2 and phosphorylated retinoblastoma protein (p-Rb). nih.gov A derivative of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine, H63, which potently inhibits CDK12, was also shown to downregulate G1-phase core genes, leading to cell cycle arrest. nih.gov

Derivatives containing the isoquinoline (B145761) or thiazole moiety have been investigated for their ability to inhibit MAOs and ChEs, enzymes critical in the metabolism of neurotransmitters.

Other studies have shown that isoquinoline alkaloids can act as reversible and selective inhibitors of MAO-A. nih.govnih.gov Simple isoquinolines, particularly N-methylisoquinolinium ions, were found to be the most active MAO-A inhibitors. nih.gov In the realm of cholinesterase inhibition, 4-aminoquinoline (B48711) has been identified as a promising core for designing new AChE inhibitors. nih.gov

MAO and ChE Inhibition Data

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzothiazole–isoquinoline derivative (4g) | MAO | 14.80 ± 5.45 μM | nih.gov |

| Benzothiazole–isoquinoline derivative (4g) | MAO-B | 12.12 ± 3.47 μM | nih.gov |

| Benzothiazole–isoquinoline derivative (4i) | MAO-B | 16.49 ± 3.59 μM | nih.gov |

| Benzothiazole–isoquinoline derivative (4d) | BuChE | 77.76% inhibition | nih.gov |

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | 0.81 µM | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | mdpi.com |

ROCKs are serine/threonine kinases that play a key role in cell motility, adhesion, and contraction. Selective inhibition of ROCK II, which is widely distributed in the brain and heart, is an attractive therapeutic strategy. nih.gov Following the identification of tetrahydroisoquinoline derivatives as potent and selective ROCK II inhibitors, a molecular hybridization strategy was employed to design 4-aryl-5-aminoalkyl-thiazole-2-amines. nih.gov These new structures incorporated moieties from previously identified ROCK inhibitors to improve their properties. nih.gov Separately, isoquinolinesulfonamides like H-1152P have been developed as highly selective and potent ROCK inhibitors, with a Kᵢ value of 1.6 nM for Rho-kinase. researchgate.net

The versatility of the thiazole and isoquinoline scaffolds is further demonstrated by their activity against a diverse range of other enzymes.

Lipoxygenase (LOX) and Cyclooxygenase (COX): Thiazole-containing compounds have been explored as inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory cascade. nih.govnih.gov A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with the most potent showing an IC₅₀ of 127 nM. nih.gov Other thiazole derivatives have been developed as potent and selective COX-2 inhibitors. nih.gov Some quinazoline (B50416) derivatives have also been found to be potent and totally selective COX-1 inhibitors, with the best having an IC₅₀ value of 64 nM. nih.gov

Urokinase (uPA): Urokinase-type plasminogen activator is a protease involved in cancer cell invasion and metastasis. nih.gov While not directly isoquinoline-thiazole derivatives, 4-substituted benzo[b]thiophene-2-carboxamidines have been identified as a potent and selective class of competitive uPA inhibitors, with Kᵢ values as low as 0.16 μM. nih.gov

DNA Gyrase B: In the search for new antibacterial agents, a class of 2-amino-4-(2,4-dihydroxyphenyl)thiazole-based inhibitors was discovered through in silico screening. nih.gov These compounds target the ATP-binding site of the bacterial DNA gyrase B (GyrB) subunit and exhibit low micromolar antigyrase activity. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Receptor Ligand Binding and Functional Activity Studies

Based on a comprehensive search of available scientific literature, no specific studies detailing the dopamine (B1211576) D2 and D3 receptor agonism or antagonism of this compound were identified. Research in this area has focused on other isoquinoline and thiazole derivatives, but data for the specific compound is not present in the reviewed sources. drugbank.comnih.govnih.govresearchgate.netfrontiersin.org

Antimicrobial Efficacy Spectrum

There is no specific information available in the reviewed literature regarding the antibacterial activity of this compound against Gram-positive and Gram-negative strains. While the broader classes of thiazole and isoquinoline compounds have been investigated for such properties, data pertaining to this exact molecule could not be located. nih.govpolyu.edu.hknih.govnih.govnih.govmdpi.com

A review of scientific databases did not yield specific results on the antifungal activity of this compound. Studies have been conducted on other thiazole-containing scaffolds, but efficacy data for this particular compound is not available. nih.govmdpi.comnih.govnih.govscielo.br

No dedicated studies on the activity of this compound against drug-resistant microorganisms were found in the public domain. Research on related structures, such as other thiazolidinones and alkynyl isoquinolines, has shown potential in overcoming resistance, but this cannot be specifically attributed to this compound. nih.govnih.govmdpi.commdpi.com

Antiprion Activity of 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole scaffold has been identified as a promising class of compounds with significant antiprion activity. nih.govnih.gov Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform of the prion protein (PrP), known as PrPSc. nih.gov High-throughput screening of small molecule libraries identified 2-aminothiazoles as potent inhibitors of PrPSc formation in prion-infected neuroblastoma cell lines (ScN2a). nih.gov

The mechanism of action for these compounds appears to be the inhibition of new PrPSc formation rather than the direct disaggregation of existing PrPSc or altering the expression of the normal PrP protein (PrPC). nih.gov Structure-activity relationship (SAR) studies have been conducted to improve the potency and pharmacokinetic properties of this class, aiming to enhance brain penetration for therapeutic use. nih.gov These studies have successfully generated analogs with improved efficacy, with some compounds showing EC₅₀ values as low as 81 nM. nih.gov

The SAR studies revealed several key structural determinants for antiprion activity. For instance, modifications to the different rings of the core structure, arbitrarily denoted as A, B, and C, have shown varying effects on potency. nih.gov The presence of a heteroatom at specific positions of the A-ring was noted as being important for bioactivity. nih.gov

| Compound Name | EC₅₀ (µM) in ScN2a-cl3 cells | Reference |

|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | 0.94 | nih.govbohrium.com |

These findings establish 2-aminothiazoles as a viable chemical scaffold for the development of novel therapeutics for prion diseases like Creutzfeldt-Jakob disease. nih.govnih.gov

Investigation of Cellular Biological Responses

Impact on Cell Proliferation in Specific Cell Lines

No published studies were identified that have investigated the effect of This compound on the proliferation of any specific cell lines. Consequently, no data table on its antiproliferative activity can be provided.

Mechanisms Influencing Protein Misfolding (e.g., PrPSc formation or clearance)

There is no available research detailing the mechanisms by which This compound might influence protein misfolding, including the formation or clearance of prion protein Scrapie (PrPSc).

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Structural Determinants for Biological Potency

The biological potency of 4-(isoquinolin-5-yl)thiazol-2-amine derivatives is intricately linked to the specific arrangement and nature of their constituent parts. The core structure, comprising an isoquinoline (B145761) ring linked to a 2-aminothiazole (B372263), serves as a foundational pharmacophore for interaction with various biological targets, notably protein kinases.

The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding site of kinases. nih.govacs.org The amino group at the 2-position and the nitrogen atom within the thiazole (B1198619) ring can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the hinge region of the kinase.

Research on related 4-aryl-thiazole-2-amine scaffolds as Rho-associated kinase (ROCK) inhibitors has demonstrated that the nature of the aryl group at the 4-position of the thiazole is a critical determinant of inhibitory activity. nih.gov This highlights the importance of the isoquinoline moiety in the context of the target compound for achieving high potency.

Impact of Substitutions on the Isoquinoline Moiety on Activity and Selectivity

Modifications to the isoquinoline ring of this compound present a key strategy for optimizing biological activity and achieving selectivity for specific kinase targets. While direct SAR data for substitutions on the isoquinoline ring of this exact compound is limited in publicly available literature, valuable insights can be gleaned from studies on analogous 4-aryl-thiazole-2-amine derivatives.

In a study of 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors, the nature of the aryl group significantly influenced potency. For instance, replacing a phenyl group with a pyridine (B92270) ring often leads to enhanced activity. nih.gov This suggests that the nitrogen atom in the heterocyclic ring can form additional or more favorable interactions with the target protein. Specifically, compounds with a 4-pyridyl substituent were generally more potent than those with a 3-pyridyl substituent, indicating that the position of the nitrogen atom is crucial for optimal binding. nih.gov

This principle can be extrapolated to the isoquinoline moiety of the target compound. The position of the nitrogen atom within the isoquinoline ring, as well as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions, can modulate the electronic and steric properties of the molecule. These changes can fine-tune the binding affinity for the target kinase and influence selectivity against other kinases. For example, in a series of quinoline-containing compounds, substitutions at specific positions of the quinoline (B57606) ring were shown to either enhance or diminish the biological activity. nih.gov

The following table presents data from a study on 4-aryl-5-((4-methylpiperazin-1-yl)methyl)thiazol-2-amine derivatives as ROCK II inhibitors, which can serve as a model for understanding the impact of aryl group modifications.

| Compound | Aryl Group (Ar) | ROCK II IC50 (nM) |

|---|---|---|

| 1 | 4-pyridyl | 20 |

| 2 | 3-pyridyl | 960 |

| 3 | phenyl | >10000 |

| 4 | 4-chlorophenyl | 1560 |

Effects of Modifications on the Thiazole Ring and Amino Group

The 2-aminothiazole core is a critical component for the biological activity of this compound, and modifications to this moiety can have profound effects on potency. The amino group at the C2-position is particularly important for establishing key interactions with the hinge region of many kinases.

Studies on related 2-anilino-4-(thiazol-5-yl)pyrimidines as cyclin-dependent kinase (CDK) inhibitors have shown that the C2-amino group of the thiazole interacts strongly with the Asp residue in the kinase's active site. nih.govacs.org Substitution of this primary amine with a methylamino or ethylamino group was found to be detrimental to activity against CDK2 and CDK4, while having a minimal effect on CDK9 potency, highlighting a strategy for achieving selectivity. nih.gov

Furthermore, introducing substituents onto the thiazole ring itself can modulate activity. For example, the addition of a methyl group at the C5-position of the thiazole in some inhibitor series has been shown to enhance hydrophobic interactions with the gatekeeper residue of the kinase. nih.gov Conversely, introducing larger or more polar groups at this position could be detrimental if they clash with the protein or disrupt favorable interactions.

The following table illustrates the effect of modifications on the 2-amino group in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors.

| Compound | Substitution at C2-amino group | CDK2 Ki (nM) | CDK9 Ki (nM) |

|---|---|---|---|

| A | -NH2 | 6 | 1 |

| B | -NHCH3 | >1000 | 4 |

| C | -N(CH3)2 | >1000 | 20 |

Role of Linker Regions and Spacer Chains in Molecular Design

While the core this compound scaffold is crucial for binding to the primary target site, the introduction of linker regions and spacer chains can provide access to additional binding pockets and significantly enhance potency and selectivity. These linkers are typically attached to less sterically hindered positions of the core scaffold, such as the C5-position of the thiazole ring or various positions on the isoquinoline moiety.

The choice of the chemical nature of the linker is also important. For example, using a rigid linker can restrict the conformational freedom of the molecule, which can be entropically favorable for binding if the resulting conformation is optimal. Conversely, a more flexible linker might allow the molecule to adapt to different conformations required for binding to various targets.

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. In the context of this compound derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological activities.

For instance, if a substituent introduced on a linker chain or directly on the isoquinoline or thiazole rings creates a stereocenter, the two enantiomers may exhibit different binding affinities for the target protein. This is because one enantiomer may be able to form more favorable interactions with the chiral environment of the active site, while the other may experience steric clashes or be unable to adopt the required binding conformation.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves replacing a functional group with another group that has similar steric and electronic properties.

For the this compound scaffold, several bioisosteric replacements can be envisioned. The 2-aminothiazole moiety, while a potent pharmacophore, can sometimes be associated with metabolic instability or off-target effects. A common bioisosteric replacement for the 2-aminothiazole is the 2-aminooxazole. The oxazole (B20620) ring is isosteric to the thiazole ring, with the sulfur atom being replaced by an oxygen atom. This change can alter the compound's lipophilicity and metabolic profile while potentially maintaining the key hydrogen bonding interactions.

Computational Chemistry and Molecular Modeling in Research and Development

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of 4-(isoquinolin-5-yl)thiazol-2-amine and its derivatives with various biological targets, such as kinases, which are often implicated in diseases like cancer.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, studies on 4-aryl-thiazole-2-amine derivatives have been conducted to explore their inhibitory activity against Rho-associated kinase (ROCK), a key enzyme in cellular contraction and motility. nih.gov Molecular docking of these derivatives into the ROCK II active site has helped in understanding the structure-activity relationships, indicating that substitutions on the aryl group significantly influence binding affinity. nih.gov

Similarly, docking studies on related thiazole-containing compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, have been crucial in their development as inhibitors of cyclin-dependent kinases (CDKs). nih.gov These studies have revealed key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of CDKs, guiding the design of more potent and selective inhibitors. nih.gov For this compound, it is hypothesized that the isoquinoline (B145761) and thiazole (B1198619) moieties would engage in significant interactions with the active site of target kinases, a prediction that can be rigorously tested and refined through molecular docking simulations.

In a study of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives designed as dual PI3K/mTOR inhibitors, molecular docking was employed to predict their binding affinities. Several designed compounds showed promising binding energies, suggesting a good fit within the target's active site. nih.gov This approach allows for the rational design of new derivatives with potentially enhanced biological activity.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing conformational changes in both the ligand and the protein that can influence binding affinity and efficacy.

For derivatives of this compound, MD simulations are critical to validate the docking poses and to assess the stability of the key interactions. Research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors has utilized MD simulations to confirm the stability of the ligand within the kinase active site. nih.govnih.gov These simulations can reveal the persistence of crucial hydrogen bonds and hydrophobic contacts, providing confidence in the predicted binding mode.

Furthermore, MD simulations can elucidate the role of water molecules in the binding site and their impact on ligand affinity. By simulating the system in a solvated environment, a more realistic representation of the biological context is achieved. This level of detail is essential for the rational design of compounds like this compound, where subtle changes in conformation or interaction dynamics can have significant effects on biological activity. A study on substituted-4'-iminospiro[indoline-3,3'- nih.govnih.govvulcanchem.comthiadiazolidinyl]-2-one 1',1'-dioxide derivatives utilized molecular dynamic simulations over 20 nanoseconds to confirm the stability of the docked conformation, with the lead compound showing minimal root-mean-square deviation (RMSD). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. These methods are particularly useful in drug design as they provide visual representations of the regions around a molecule where modifications are likely to enhance or diminish activity.

For the structural class of this compound, CoMFA and CoMSIA studies on related compounds have provided significant insights. For example, in the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, 3D-QSAR models were constructed to understand the influence of steric and electrostatic fields on their inhibitory potency. nih.govnih.gov These models help to identify key structural features required for potent inhibition.

In Silico Prediction of Molecular Properties Relevant to Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a significant role in predicting these properties, helping to identify potential liabilities before extensive experimental work is undertaken.

For this compound, various molecular properties can be predicted using computational models. These include physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA), which are important determinants of oral bioavailability.

A study on 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives, developed as CDK12 inhibitors, reported that their lead compound exhibited favorable pharmacokinetic properties. nih.gov This suggests that the thiazole-pyrimidine scaffold can be a good starting point for developing orally bioavailable drugs. In another example, in silico analysis of 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives indicated that the designed compounds adhered to Lipinski's rule of five and were predicted not to penetrate the blood-brain barrier. nih.gov

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound and Related Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Oral Bioavailability | Blood-Brain Barrier Penetration |

| This compound | 227.28 | 2.5-3.0 (estimated) | ~70-80 (estimated) | Moderate to Good (predicted) | Unlikely (predicted) |

| Lead 4-(2-(methylamino)thiazol-5-yl) pyrimidin-2-amine derivative | Favorable | Favorable | Favorable | Favorable | Not specified |

| Designed 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives | Adheres to Lipinski's rule | Adheres to Lipinski's rule | Adheres to Lipinski's rule | Good (predicted) | No |

Note: The data for this compound are estimated based on its structure and data from related compounds. The data for derivative compounds are based on published research and may vary depending on the specific substitutions.

These in silico predictions are invaluable for prioritizing compounds for further synthesis and experimental testing, ultimately accelerating the drug discovery and development process for molecules like this compound.

Prospective Research Avenues and Translational Research Potential

Design and Synthesis of Next-Generation 4-(Isoquinolin-5-yl)thiazol-2-amine Analogues

The core structure of this compound, featuring a bicyclic isoquinoline (B145761) ring linked to an aminothiazole moiety, presents a versatile platform for the design and synthesis of next-generation analogues. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, known for its presence in various clinically approved drugs, including the anticancer agents dasatinib (B193332) and alpelisib. nih.gov The isoquinoline portion is also a key component in several bioactive compounds and approved drugs. nih.gov The combination of these two pharmacologically significant heterocycles in one molecule offers a rich landscape for structural modifications to enhance therapeutic efficacy and selectivity.

Synthetic strategies for creating analogues often involve modifications at several key positions. The Hantzsch thiazole (B1198619) synthesis, a classic method involving the reaction of α-haloketones with thioamides, remains a fundamental approach for constructing the thiazole ring. researchgate.net Modern variations of this synthesis allow for the introduction of diverse substituents on the thiazole core. researchgate.net For the isoquinoline part, various methods are available for its synthesis and functionalization, enabling the introduction of different groups on the aromatic ring. nih.govorganic-chemistry.org

Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogues. nih.govresearchgate.net For instance, the introduction of different substituents on the phenyl ring of related 2-aminothiazole derivatives has been shown to significantly influence their anticancer activity. nih.gov Similarly, modifications on the amino group of the thiazole ring can impact biological activity. nih.gov The exploration of different linkers between the isoquinoline and thiazole rings could also lead to novel compounds with improved properties. A key aspect of next-generation design will be to create analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 1: Synthetic Approaches for this compound Analogues

| Synthetic Strategy | Description | Key Intermediates | Potential Modifications |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone derived from isoquinoline with a thioamide. researchgate.net | 2-bromoacetyl-isoquinoline, thiourea (B124793) | Substituents on the thiazole ring. |

| Suzuki Coupling | Cross-coupling of a borylated isoquinoline with a halogenated 2-aminothiazole. | Isoquinoline-5-boronic acid, 2-amino-4-bromothiazole | Diverse aryl or alkyl groups on the isoquinoline or thiazole rings. |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination to form the C-N bond between the isoquinoline and thiazole moieties. | 5-aminoisoquinoline, 2-halo-4-substituted thiazole | Different amine substituents. |

| Multi-component Reactions | One-pot synthesis involving the isoquinoline, a thiazole precursor, and other reactants. jocpr.com | Varies depending on the specific reaction. | Rapid generation of a library of diverse analogues. |

Exploration of Novel Molecular Targets and Pathways for Therapeutic Intervention

While the 2-aminothiazole scaffold is known to target a range of proteins, particularly kinases, the specific molecular targets of this compound are not fully elucidated. nih.govresearchgate.net The isoquinoline moiety is also known to interact with various biological targets. nih.gov Therefore, a key area of future research is the identification and validation of novel molecular targets and the signaling pathways modulated by this compound and its analogues.

Protein kinases are a major class of drug targets, and many inhibitors feature heterocyclic scaffolds like isoquinoline and aminothiazole. nih.govnih.gov High-throughput kinase profiling has proven to be an effective method for identifying the kinase targets of small molecules. nih.gov Such studies could reveal whether this compound or its derivatives inhibit specific kinases involved in cancer, inflammation, or other diseases. For example, some 2-aminothiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Others have demonstrated activity against Aurora kinases, which are involved in mitosis. nih.gov

Beyond kinases, other potential targets could include enzymes, receptors, and ion channels. The structural features of this compound suggest potential interactions with various protein binding sites. For instance, the nitrogen atoms in the isoquinoline and thiazole rings can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor. nih.gov The aromatic rings can participate in π-stacking interactions.

The exploration of novel therapeutic pathways is also a critical research avenue. Some 2-aminothiazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells through the reactive oxygen species (ROS)-mitochondrial pathway. nih.gov Investigating whether this compound activates similar cell death pathways or other mechanisms like autophagy or cell cycle arrest could open up new therapeutic applications.

Development of Advanced Screening Assays for Compound Evaluation

To efficiently evaluate the therapeutic potential of newly synthesized this compound analogues, the development of advanced and robust screening assays is essential. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets or in cell-based models. nih.govresearchgate.netdrugdiscoverytrends.com

For target-based screening, biochemical assays that measure the direct interaction of the compound with a purified protein, such as a kinase, can be employed. nih.govnih.gov These assays can determine the potency and selectivity of the compounds. Cell-based assays are also crucial as they provide information on the compound's activity in a more physiologically relevant context. researchgate.netresearchgate.net These assays can measure various cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. researchgate.net

The development of high-content screening (HCS) assays, which use automated microscopy and image analysis to simultaneously measure multiple cellular parameters, can provide a more comprehensive understanding of the compound's effects. For example, HCS could be used to assess changes in cell morphology, protein localization, and organelle function in response to treatment with this compound analogues.

Table 2: Advanced Screening Assays for Evaluating this compound Analogues

| Assay Type | Principle | Information Gained | Example Application |

| Biochemical Assays | |||

| Kinase Activity Assays | Measures the inhibition of a specific kinase's ability to phosphorylate a substrate. nih.govnih.gov | IC50/Ki values, selectivity profile. | Identifying potent and selective kinase inhibitors. |

| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at a sensor surface. | Binding affinity (Kd), kinetics (kon, koff). | Characterizing the direct interaction between the compound and its target. |

| Cell-Based Assays | |||

| Cell Viability/Cytotoxicity Assays | Measures the number of viable cells after compound treatment using reagents like MTT or resazurin. researchgate.net | IC50 values for cell growth inhibition. | Assessing the anticancer potential of the compounds. |

| Apoptosis Assays | Detects markers of programmed cell death, such as caspase activation or DNA fragmentation. nih.gov | Induction of apoptosis. | Understanding the mechanism of cell death. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular features. | Multiparametric analysis of cellular phenotypes. | Profiling the compound's effects on various cellular processes. |

| Clonogenic Assays | Assesses the ability of single cells to form colonies after treatment. researchgate.net | Long-term effects on cell proliferation and survival. | Evaluating the sustained antiproliferative activity of the compounds. |

Integration of Cheminformatics and Artificial Intelligence in Compound Discovery

Cheminformatics involves the use of computational methods to analyze and model chemical data. It can be used to build quantitative structure-activity relationship (QSAR) models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, untested analogues, thereby prioritizing synthetic efforts. Virtual screening, another powerful cheminformatics technique, involves the computational screening of large compound libraries against a 3D model of a biological target to identify potential hits. nih.gov

The synergy between computational and experimental approaches is key. Predictions from cheminformatics and AI models need to be validated through experimental testing. The experimental data, in turn, can be used to refine and improve the computational models, creating a powerful iterative cycle of design, synthesis, and testing that can significantly accelerate the discovery of new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.